molecular formula C11H11NO3 B1391840 [(1-methyl-1H-indol-4-yl)oxy]acetic acid CAS No. 1093759-63-7

[(1-methyl-1H-indol-4-yl)oxy]acetic acid

Cat. No. B1391840
M. Wt: 205.21 g/mol
InChI Key: BWHFSSFGKUEGNJ-UHFFFAOYSA-N
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Description

“[(1-methyl-1H-indol-4-yl)oxy]acetic acid” is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years. Various methods have been reported, including the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “[(1-methyl-1H-indol-4-yl)oxy]acetic acid” can be represented by the InChI code 1S/C11H11NO3/c1-12-6-5-8-9 (12)3-2-4-10 (8)15-7-11 (13)14/h2-6H,7H2,1H3, (H,13,14) . This indicates that the compound has a molecular weight of 205.21 .


Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Scientific Research Applications

  • Chemical Synthesis and Biological Activity :

    • The compound and its derivatives, like [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, were synthesized and found to exhibit anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, along with moderate platelet antiaggregating effects in vitro (Mosti et al., 1992).
    • Novel compounds containing the indole structure, like [(1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, were synthesized and tested for antimicrobial activity against various bacteria, and screened for anti-inflammatory activity (Gadegoni & Manda, 2013).
  • Biochemical Studies :

    • Studies on the oxidative decarboxylation of indole-3-acetic acid by plant peroxidases suggest a major degradation reaction controlling the in vivo level of indole-3-acetic acid, indicating a specific interaction between plant peroxidases and indole-3-acetic acid, which could have implications in plant growth regulation (Gazaryan et al., 1996).
  • Material Synthesis and Characterization :

    • The compound was used as a precursor in the synthesis of novel materials like o-Tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide, characterized by various spectroscopic techniques and X-ray diffraction studies, highlighting the compound's utility in material science and crystallography (Mamatha et al., 2017).

Future Directions

Indole derivatives have shown promise in various fields, including as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “[(1-methyl-1H-indol-4-yl)oxy]acetic acid” and similar compounds may have potential for future research and development.

properties

IUPAC Name

2-(1-methylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHFSSFGKUEGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-4-yloxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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